(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone can be achieved through various methods. One efficient approach involves the copper-catalyzed oxygen-free synthesis via the direct oxidation of Csp3-H with water . This method provides a straightforward route to obtain the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activities make it a subject of study in various biological assays.
Medicine: Potential therapeutic applications are being explored due to its biological properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound play a crucial role in its biological activity, potentially through the formation of hydrogen bonds and interactions with enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares structural similarities but differs in its functional groups and biological activities.
Indole derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one exhibit different biological properties and applications.
Uniqueness: (2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone is unique due to its specific combination of hydroxyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-10(11(15)6-9)12(16)8-2-1-5-13-7-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFCTYMEKFFLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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